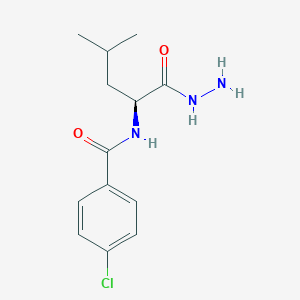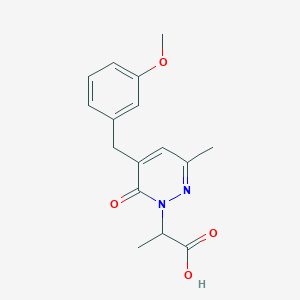![molecular formula C10H8F3NO5 B15202916 ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate CAS No. 20852-49-7](/img/structure/B15202916.png)
ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is an organic compound with the molecular formula C10H8F3NO5 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl carbonate moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2-nitro-4-(trifluoromethyl)phenol+ethyl chloroformate→ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbonate moiety can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 2-nitro-4-(trifluoromethyl)phenol and ethanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Aqueous acids or bases
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenyl carbonate
Substitution: Various substituted phenyl carbonates depending on the nucleophile used
Hydrolysis: 2-nitro-4-(trifluoromethyl)phenol and ethanol
Aplicaciones Científicas De Investigación
Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in medicinal chemistry for the design of drugs with specific biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl carbonate.
2-nitro-4-(trifluoromethyl)phenyl acetate: Contains an acetate group instead of an ethyl carbonate.
2-nitro-4-(trifluoromethyl)phenyl methyl ether: Contains a methyl ether group instead of an ethyl carbonate.
Uniqueness
Ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The ethyl carbonate moiety also provides additional reactivity, making this compound versatile for various synthetic applications.
Propiedades
Número CAS |
20852-49-7 |
|---|---|
Fórmula molecular |
C10H8F3NO5 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate |
InChI |
InChI=1S/C10H8F3NO5/c1-2-18-9(15)19-8-4-3-6(10(11,12)13)5-7(8)14(16)17/h3-5H,2H2,1H3 |
Clave InChI |
PZTSFDBDXHHPJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
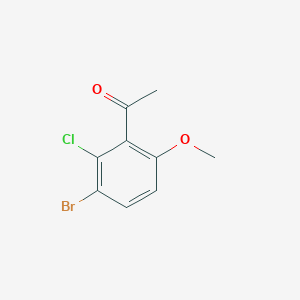
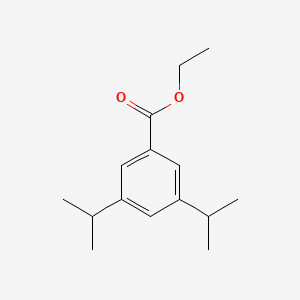

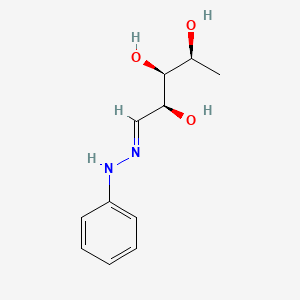
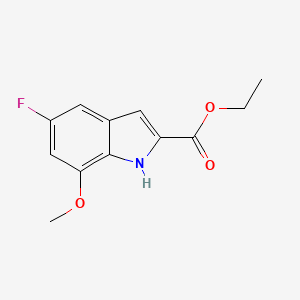
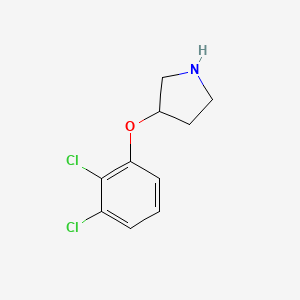

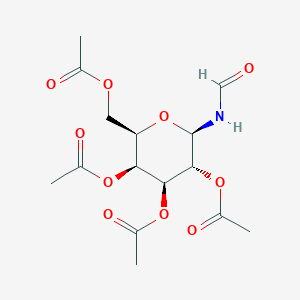
![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
